

Glycerol 1,3-Dimethacrylate boiling point and melting point

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Compound of Interest

Compound Name: Glycerol 1,3-Dimethacrylate

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In-Depth Technical Guide: Glycerol 1,3-Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Glycerol 1,3-Dimethacrylate** (GDMA), with a focus on its boiling and melting points. This document details the experimental methodologies for determining these properties and explores a key application in polymer synthesis.

Core Physicochemical Data

Glycerol 1,3-dimethacrylate is a functional monomer utilized in the synthesis of cross-linked polymers. Its physical properties are crucial for handling, processing, and application in various fields, including the development of biomaterials and dental composites.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O ₅	[1]
Molecular Weight	228.24 g/mol	[1]
Boiling Point	120 °C at 1 mm Hg (0.13 kPa)	[2][3]
Melting Point	-33 °C to -34 °C	[2][4]
Density	1.12 g/mL at 25 °C	[2]
CAS Number	1830-78-0	[2]

Experimental Protocols

Precise determination of the boiling and melting points is critical for the characterization and quality control of **Glycerol 1,3-dimethacrylate**. The following sections describe the standard methodologies for these measurements.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides a highly accurate method for determining the melting point and other thermal transitions of a substance.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) of **Glycerol 1,3-dimethacrylate** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The DSC instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
- **Thermal Program:** The sample and reference are subjected to a controlled temperature program. A typical program involves:
 - Equilibration at a temperature well below the expected melting point (e.g., -70 °C).

- Heating at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 30 °C).
- Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event.

Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

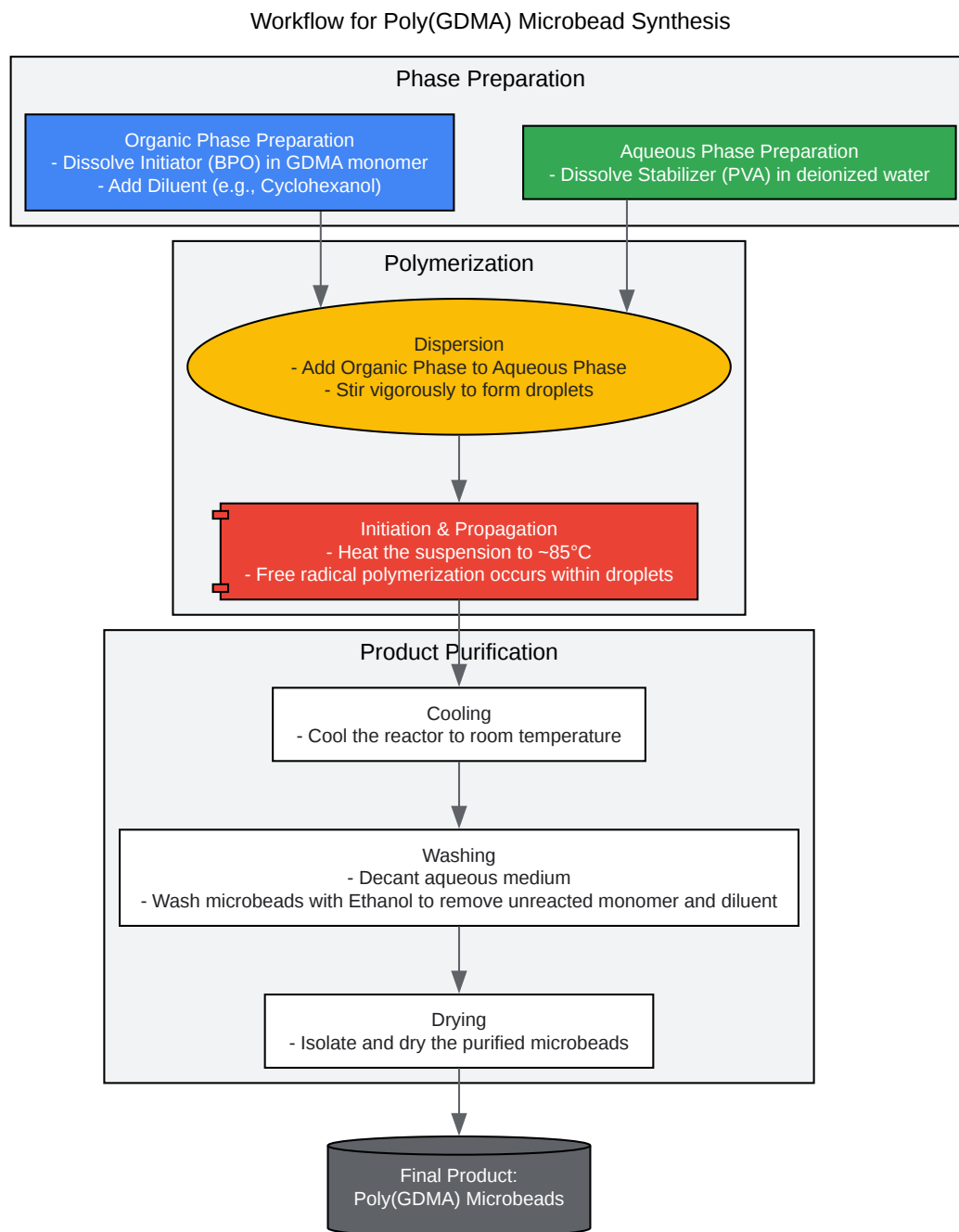
Due to its high boiling point at atmospheric pressure, the boiling point of **Glycerol 1,3-dimethacrylate** is determined under reduced pressure to prevent decomposition.

Methodology:

- Apparatus Setup: A distillation apparatus suitable for vacuum operation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.
- Sample and Boiling Chips: The **Glycerol 1,3-dimethacrylate** sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
- Evacuation: The system is carefully evacuated to the desired pressure (e.g., 1 mm Hg).
- Heating: The flask is gently heated using a heating mantle.
- Temperature Reading: The temperature is recorded when the liquid is boiling steadily, and the vapor condensate is observed on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.

Application in Polymer Synthesis: A Workflow

Glycerol 1,3-dimethacrylate is a key monomer in the production of hydrogels and other polymeric materials due to its ability to form cross-linked networks. A common application is in the synthesis of poly(glycerol dimethacrylate) microbeads via suspension polymerization.



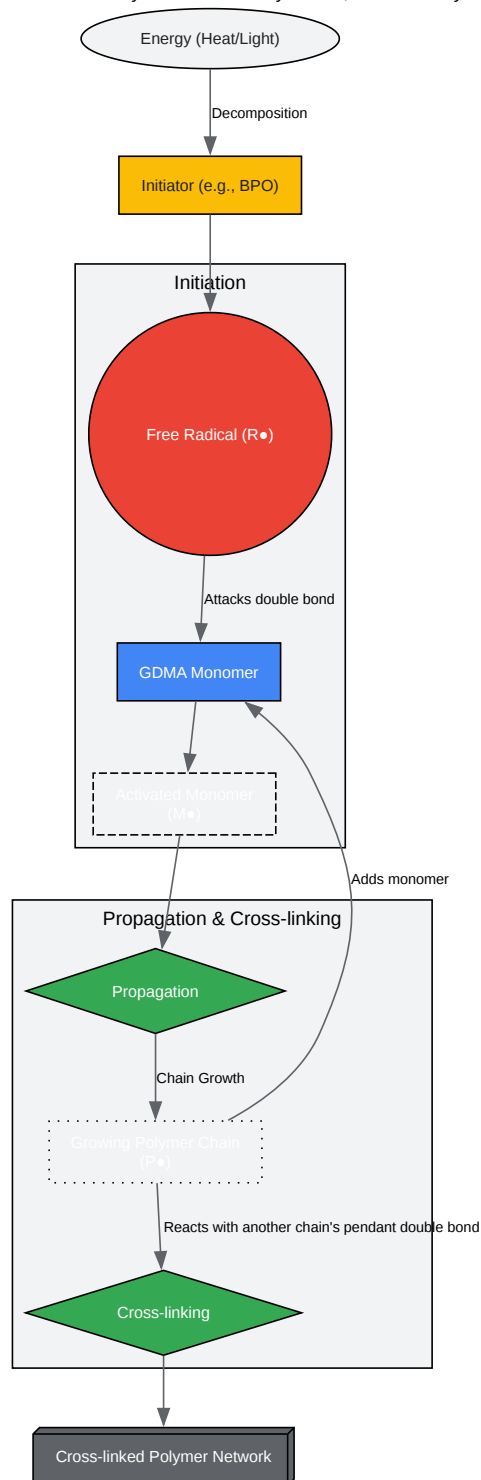
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Caption: A schematic workflow for the synthesis of poly(glycerol dimethacrylate) microbeads.

Signaling Pathway and Logical Relationships

The core of **Glycerol 1,3-dimethacrylate**'s utility in materials science lies in its polymerization, specifically through a free-radical mechanism. This process transforms the liquid monomer into a solid, cross-linked polymer network.

Free Radical Polymerization of Glycerol 1,3-Dimethacrylate

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Caption: The mechanism of free-radical polymerization for **Glycerol 1,3-dimethacrylate**.

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